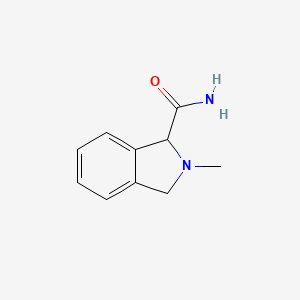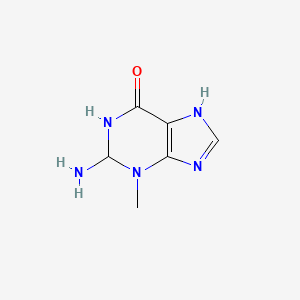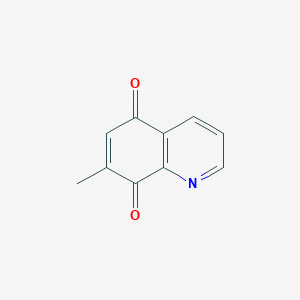![molecular formula C8H12N2O2 B11915505 1,4-Diazaspiro[4.5]decane-2,3-dione CAS No. 34879-40-8](/img/structure/B11915505.png)
1,4-Diazaspiro[4.5]decane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazaspiro[45]decane-2,3-dione is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diazaspiro[4.5]decane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminobutane with phosgene, followed by cyclization to form the spiro compound. Another method includes the use of 1,4-diaminobutane and diethyl carbonate under basic conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diazaspiro[4.5]decane-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1,4-Diazaspiro[4.5]decane-2,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,4-Diazaspiro[4.5]decane-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A compound with similar spiro structure but different substituents, known for its pharmacological interest.
Spirotetramat: Another spiro compound used as an insecticide with unique two-way internal absorption and transport properties.
Uniqueness
1,4-Diazaspiro[4.5]decane-2,3-dione stands out due to its specific structural features and versatile reactivity, making it a valuable compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further highlight its uniqueness compared to other similar compounds .
Propiedades
Número CAS |
34879-40-8 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1,4-diazaspiro[4.5]decane-2,3-dione |
InChI |
InChI=1S/C8H12N2O2/c11-6-7(12)10-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,11)(H,10,12) |
Clave InChI |
NAIHIPDHXTWPLI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)NC(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
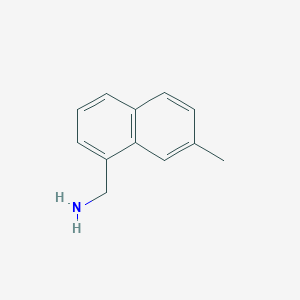
![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)

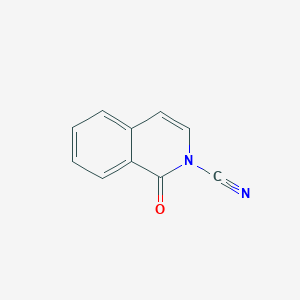
![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)
![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)
![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)



